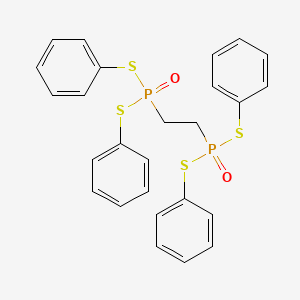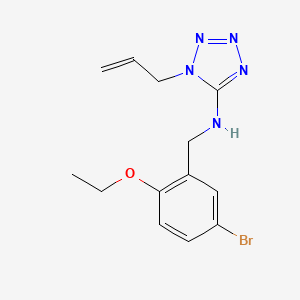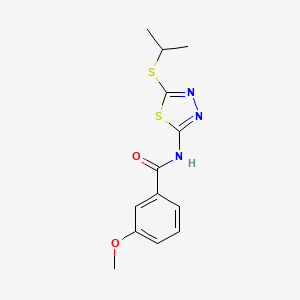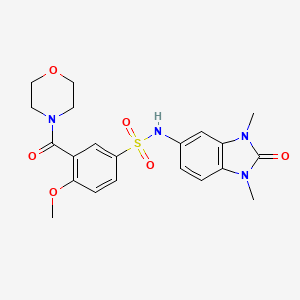![molecular formula C23H24FNO2 B12483363 1-{2-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(4-methylbenzyl)methanamine](/img/structure/B12483363.png)
1-{2-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(4-methylbenzyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{2-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(4-methylbenzyl)methanamine is a complex organic compound with a molecular formula of C23H24FNO2. This compound is characterized by the presence of a fluorobenzyl group, a methoxyphenyl group, and a methylbenzylamine moiety. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1-{2-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(4-methylbenzyl)methanamine involves several steps. One common method includes the reaction of 4-fluorobenzylamine with 3-methoxyphenol in the presence of a suitable base to form the intermediate compound. This intermediate is then reacted with 4-methylbenzyl chloride under specific conditions to yield the final product . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity while minimizing environmental impact .
Análisis De Reacciones Químicas
1-{2-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(4-methylbenzyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Aplicaciones Científicas De Investigación
1-{2-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(4-methylbenzyl)methanamine is utilized in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including interactions with specific enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 1-{2-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(4-methylbenzyl)methanamine involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-{2-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(4-methylbenzyl)methanamine can be compared with similar compounds such as:
1-{2-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(2-furylmethyl)methanamine: This compound has a similar structure but with a furylmethyl group instead of a methylbenzyl group.
1-{2-[(4-fluorobenzyl)oxy]-1-naphthyl}-N-(4-methylbenzyl)methanamine: This compound features a naphthyl group in place of the methoxyphenyl group.
4-((4-fluorobenzyl)oxy)phenylboronic acid: This compound contains a boronic acid group instead of the methanamine moiety.
Propiedades
Fórmula molecular |
C23H24FNO2 |
|---|---|
Peso molecular |
365.4 g/mol |
Nombre IUPAC |
N-[[2-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-1-(4-methylphenyl)methanamine |
InChI |
InChI=1S/C23H24FNO2/c1-17-6-8-18(9-7-17)14-25-15-20-4-3-5-22(26-2)23(20)27-16-19-10-12-21(24)13-11-19/h3-13,25H,14-16H2,1-2H3 |
Clave InChI |
VOOHAAUIMYJEQV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CNCC2=C(C(=CC=C2)OC)OCC3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6',6'-Dimethyl-5',7'-dinitro-1',3'-diazaspiro[cyclopentane-1,2'-tricyclo[3.3.1.1~3,7~]decane]](/img/structure/B12483289.png)

![N-(2-chlorophenyl)-2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12483291.png)

![1,3-dimethyl-5-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B12483298.png)

![1-{[(2-ethyl-5-phenyl-2H-1,2,3-triazol-4-yl)methyl]amino}-2-propanol](/img/structure/B12483302.png)
![4-Tert-butylcyclohexyl 4-[(2-methylphenyl)amino]-4-oxobutanoate](/img/structure/B12483308.png)
![1-Bromo-17-phenyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B12483312.png)
![Methyl 5-{[(3,4-dimethylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12483325.png)

![N-(4-acetylphenyl)-2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]butanamide](/img/structure/B12483341.png)
![N-(3,4-dimethylphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B12483343.png)
![4-methyl-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12483346.png)
